Diethyl disulfide
Overview
Description
Synthesis Analysis
The synthesis of diethyl disulfide and related compounds involves chemical reactions under controlled conditions. For instance, diethyl tetrasulfide can be prepared by reacting sulfur monochloride with ethanthiol at low temperatures, resulting in high yields and confirmed structures through spectroscopic methods (Liu Hong-xia & Hu Wei-bing, 2004).
Molecular Structure Analysis
Rotational spectroscopic studies and ab initio calculations have significantly contributed to the understanding of diethyl disulfide's molecular structure. Research has identified the most stable conformers of diethyl disulfide, providing insights into its conformational stability and structure (Jiaqi Zhang, Xiaolong Li, Q. Gou, & G. Feng, 2018).
Chemical Reactions and Properties
Diethyl disulfide undergoes various chemical reactions, including interactions with methanol in the presence of solid acid catalysts to produce dimethyl, ethyl methyl, and diethyl sulfides. The catalysts' properties significantly influence the reaction outcomes and selectivity (A. V. Mashkina & L. N. Khairulina, 2016).
Physical Properties Analysis
The physical properties of diethyl disulfide, such as its vibrational characteristics and conformational flexibility, are crucial for its applications and behavior in various contexts. Computational studies have provided valuable data on the potential energy distribution within diethyl disulfide, enhancing our understanding of its physical properties (Katrin Ackermann, J. Koster, & S. Schlücker, 2009).
Chemical Properties Analysis
The chemical properties of diethyl disulfide, including its reactivity and interaction with other compounds, are of significant interest. Studies on the surface chemistry of diethyl disulfide on copper have shed light on its reaction mechanisms and the formation of ethyl thiolate species, providing insights into its chemical behavior (O. Furlong, Brendan P. Miller, Zhenjun Li, & W. Tysoe, 2011).
Scientific Research Applications
Protein Analysis : Wen-juan Zhao, J. Bandekar, and S. Krimm (1990) demonstrated that a simplified ab initio force field for diethyl disulfide aids in the normal coordinate analysis of proteins containing disulfide bridges. This technique enables the identification of local C2 symmetry through Raman polarization studies, providing a valuable tool in protein research (Zhao, Bandekar, & Krimm, 1990).
Surface Chemistry : O. Furlong et al. (2011) found that diethyl disulfide on copper forms ethyl thiolate species, which decompose to either ethylene or ethane. This reaction is influenced by surface coverage, with higher coverages favoring ethane formation due to surface crowding (Furlong et al., 2011).
Environmental Applications : J. Lentini and A. Armstrong (1997) discovered that diethyl ether is a safer and more environmentally friendly alternative to carbon disulfide for eluting adsorption packages in fire debris laboratories, without compromising sensitivity (Lentini & Armstrong, 1997).
Catalysis : A. V. Mashkina and L. N. Khairulina (2016) reported that solid acid catalysts with specific properties effectively catalyze the reaction of diethyl disulfide with methanol. This results in the formation of various sulfides with high selectivity (Mashkina & Khairulina, 2016).
Molecular Studies : Jiaqi Zhang, Xiaolong Li, Q. Gou, and G. Feng (2018) identified two stable conformers of diethyl disulfide, providing insights into its molecular behavior in different conditions (Zhang, Li, Gou, & Feng, 2018).
Safety and Toxicology : Semen Alexandrovich Kucherskoy et al. (2022) recommended an acceptable safe level for diethyl disulfide in work and populated areas, considering its moderate toxicity and cumulative properties (Kucherskoy et al., 2022).
Safety And Hazards
properties
IUPAC Name |
(ethyldisulfanyl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-3-5-6-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBSQOFQKLHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051464 | |
Record name | Diethyl disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3051464 | |
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Molecular Weight |
122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Colourless to yellowish liquid; Onion/cabbage odour | |
Record name | Disulfide, diethyl | |
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Record name | Diethyl disulfide | |
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Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
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Record name | Diethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |
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Boiling Point |
152.00 °C. @ 760.00 mm Hg | |
Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
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Solubility |
0.3 mg/mL at 25 °C, Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
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Record name | Diethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |
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Density |
0.990-0.996 | |
Record name | Diethyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1686/ | |
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Vapor Pressure |
4.28 [mmHg] | |
Record name | Diethyl disulfide | |
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Product Name |
Diethyl disulfide | |
CAS RN |
110-81-6 | |
Record name | Diethyl disulfide | |
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Record name | Diethyl disulfide | |
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Record name | DIETHYL DISULFIDE | |
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Record name | Disulfide, diethyl | |
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Record name | Diethyl disulphide | |
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Record name | DIETHYL DISULFIDE | |
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Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-101.5 °C | |
Record name | Diethyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029572 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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